molecular formula C20H24N2O3 B5801703 (2-ETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

(2-ETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5801703
M. Wt: 340.4 g/mol
InChI Key: CINVPTHPJMURQE-UHFFFAOYSA-N
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Description

(2-ETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a phenyl ring, along with a piperazine moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-25-19-7-5-4-6-18(19)20(23)22-14-12-21(13-15-22)16-8-10-17(24-2)11-9-16/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINVPTHPJMURQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent to form the piperazine derivative.

    Introduction of the Ethoxy Group:

    Final Coupling Reaction: The final step involves coupling the ethoxyphenyl derivative with the piperazine derivative under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-ETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-ETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-ETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with different substituents on the phenyl ring.

    Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Contains similar functional groups but differs in the overall molecular framework.

Uniqueness

(2-ETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to the specific combination of ethoxy and methoxy groups along with the piperazine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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